1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
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Description
The compound “1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone” belongs to a class of compounds known as quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides . These compounds have been studied for their adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The resultant compounds were subjected to cyclization by refluxing in ethanol to afford the target compounds .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamide core . Quantum chemical calculations and quantitative structure activity relationship (QSAR) studies proposed good correlations between molecular quantum chemical descriptors and experimental inhibition efficiencies .Chemical Reactions Analysis
These compounds have been found to form a pseudo-capacitive protective film on mild steel surface and protect the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms and their adsorption obeyed the Langmuir adsorption isotherm model .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. They have been found to exhibit good adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium .Mechanism of Action
Future Directions
The future research directions could involve further exploration of these compounds for their potential applications in other fields, such as antimicrobial and antiviral activities . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.
Properties
IUPAC Name |
1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13(24)23-19(12-17(22-23)14-5-3-2-4-6-14)15-7-8-16-18(11-15)21-10-9-20-16/h2-11,19H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWPLYBOVIMLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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